molecular formula C21H19ClN2O3 B3003309 1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631866-14-3

1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B3003309
CAS RN: 631866-14-3
M. Wt: 382.84
InChI Key: PAQGDGNMPSLTBH-UHFFFAOYSA-N
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Description

The compound 1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic molecule that appears to be related to various research efforts in the synthesis of novel organic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in these papers can provide insights into the possible synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the Baker-Venkatraman transformation is employed to synthesize 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, which suggests that similar transformations could be applicable in the synthesis of the compound of interest . Additionally, the one-pot multi-component coupling reaction catalyzed by natural hydroxyapatite indicates the possibility of synthesizing complex pyrrole derivatives in a single reaction step, which could be relevant for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction . These techniques are crucial for confirming the structure of synthesized compounds. The single-crystal X-ray structure analysis of polymorphs of a related compound provides insights into the molecular geometries and intermolecular interactions, which could be similar in the compound of interest .

Chemical Reactions Analysis

The chemical reactions involving related compounds have been explored for their biological activities. For example, the synthesized quinazoline diones were tested for hypotensive activities, indicating that the compound of interest may also be evaluated for similar biological properties . The presence of a dimethylamino group in the compound suggests potential reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through experimental and theoretical methods. Computational studies using density functional theory (DFT) have been performed to predict the spectral and geometrical data, which could be applied to the compound of interest to anticipate its properties . The electrochemical study of a pyrrole derivative as a corrosion inhibitor suggests that the compound of interest may also exhibit similar properties, potentially blocking active sites on metal surfaces .

properties

IUPAC Name

1-(4-chlorophenyl)-2-[2-(dimethylamino)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-23(2)11-12-24-18(13-7-9-14(22)10-8-13)17-19(25)15-5-3-4-6-16(15)27-20(17)21(24)26/h3-10,18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQGDGNMPSLTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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